![molecular formula C18H17Cl2N3O5 B2705975 N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide CAS No. 765274-40-6](/img/structure/B2705975.png)
N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide
描述
N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide, also known as DT-13, is a novel compound with potential therapeutic applications in cancer treatment. DT-13 belongs to the family of hydrazinyl thiazole compounds and has shown promising anticancer activity in various preclinical studies.
作用机制
The exact mechanism of action of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide is not fully understood. However, it has been proposed that N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation, survival, and metabolism. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been shown to activate the p38 MAPK signaling pathway, which is involved in stress response and apoptosis.
Biochemical and physiological effects:
N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been shown to have minimal toxicity in normal cells and tissues, which is a desirable characteristic for anticancer drugs. In addition, N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been found to inhibit angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been shown to enhance the immune response against cancer cells, which is an important aspect of cancer treatment.
实验室实验的优点和局限性
N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent anticancer activity in various preclinical studies. However, there are also some limitations. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has poor solubility in water, which can make it challenging to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide.
未来方向
There are several future directions for the development of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide as an anticancer drug. First, more studies are needed to optimize the synthesis method and improve the solubility of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide. Second, further preclinical studies are needed to evaluate the efficacy and safety of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide in animal models. Third, clinical trials are needed to assess the potential of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide as a therapeutic agent for cancer patients. Fourth, the mechanism of action of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide needs to be further elucidated to identify potential drug targets and improve the understanding of its anticancer activity. Finally, combination therapies with other anticancer drugs or immunotherapies should be explored to enhance the efficacy of N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide.
合成方法
N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide can be synthesized by the reaction of 3,4-dichlorophenylhydrazine with 2-acetyl-2-thiazoline, followed by the condensation with 3,4,5-trimethoxybenzaldehyde. The final product is obtained after purification by column chromatography.
科学研究应用
N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, liver cancer, and colon cancer. N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs. In addition, N-(3,4-Dichloro-PH)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)acetamide has shown potential to overcome drug resistance in cancer cells, which is a major challenge in cancer treatment.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O5/c1-26-14-6-10(7-15(27-2)16(14)28-3)9-21-23-18(25)17(24)22-11-4-5-12(19)13(20)8-11/h4-9H,1-3H3,(H,22,24)(H,23,25)/b21-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMUHLHVALSQRC-ZVBGSRNCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
765274-40-6 | |
Record name | N-(3,4-DICHLORO-PH)-2-OXO-2-(2-(3,4,5-TRIMETHOXYBENZYLIDENE)HYDRAZINO)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。